Cas no 937597-61-0 (4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine)

937597-61-0 structure
Productnaam:4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine
CAS-nummer:937597-61-0
MF:C14H13FN2
MW:228.264826536179
MDL:MFCD08699584
CID:1077974
PubChem ID:19627193
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine
- SB65060
- AKOS000318496
- 4-(2,3-dihydroindol-1-yl)-3-fluoroaniline
- 937597-61-0
- 3-Fluoro-4-(indolin-1-yl)aniline
- 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine
- DTXSID501232247
-
- MDL: MFCD08699584
- Inchi: InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2
- InChI-sleutel: CABWRBKWBIRRJR-UHFFFAOYSA-N
- LACHT: C1=CC=C2C(=C1)CCN2C3=C(C=C(C=C3)N)F
Berekende eigenschappen
- Exacte massa: 228.10627659g/mol
- Monoisotopische massa: 228.10627659g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 271
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 29.3Ų
Experimentele eigenschappen
- Dichtheid: 1.3±0.1 g/cm3
- Smeltpunt: NA
- Kookpunt: 405.6±45.0 °C at 760 mmHg
- Dampfdruk: 0.0±0.9 mmHg at 25°C
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM236766-1g |
3-Fluoro-4-(indolin-1-yl)aniline |
937597-61-0 | 95% | 1g |
$159 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051347-500mg |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 500mg |
1754CNY | 2021-05-07 | ||
Matrix Scientific | 051347-2.500g |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 2.500g |
$293.00 | 2023-09-09 | ||
TRC | D680288-2.5g |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 2.5g |
$ 540.00 | 2022-06-05 | ||
TRC | D680288-5000mg |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 5g |
$1263.00 | 2023-05-18 | ||
Matrix Scientific | 051347-500mg |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 500mg |
$108.00 | 2023-09-09 | ||
TRC | D680288-2500mg |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 2500mg |
$655.00 | 2023-05-18 | ||
Crysdot LLC | CD11009180-5g |
3-Fluoro-4-(indolin-1-yl)aniline |
937597-61-0 | 95+% | 5g |
$446 | 2024-07-19 | |
Chemenu | CM236766-5g |
3-Fluoro-4-(indolin-1-yl)aniline |
937597-61-0 | 95% | 5g |
$447 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 051347-500mg |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine |
937597-61-0 | 500mg |
1754.0CNY | 2021-07-05 |
4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorophenylamine Gerelateerde literatuur
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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